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Compound of Interest

Compound Name: Adimolol hydrochloride hydrate

CAS No.: 83487-83-6

Cat. No.: B1664375

Get Quote

Executive Summary
Adimolol hydrochloride hydrate (CAS: 78613-38-4 for HCl salt) is a long-acting non-selective

-blocker with

-adrenolytic properties. Unlike simple beta-blockers, its structure incorporates a
benzimidazolone core linked to a naphthyloxy moiety via a propanolamine chain.

This guide provides a definitive framework for the H-NMR characterization of the hydrochloride

hydrate form. Distinguishing this specific salt and solvate form is critical for IP compliance and

bioavailability studies. We compare its spectral fingerprint against the Free Base and

Anhydrous forms to highlight diagnostic signal shifts.

Structural Visualization & Logic
Before analyzing the spectrum, we must map the magnetic environment. The molecule

consists of three distinct magnetic zones:

Zone A (Aromatic 1): The electron-rich Naphthalene ring (deshielded, downfield).
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Zone B (Linker): The chiral propanolamine backbone (complex coupling, diastereotopic

protons).

Zone C (Aromatic 2 & Tail): The Benzimidazolone core and the gem-dimethyl substituted

alkyl chain.

Figure 1: Adimolol Structural Segmentation for NMR
Assignment
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Caption: Structural segmentation of Adimolol HCl Hydrate highlighting the three primary

magnetic zones and the specific impact of the hydrochloride salt formation on the amine linker.

Experimental Protocol
To ensure reproducibility and visualization of exchangeable protons (critical for salt/hydrate

confirmation), DMSO-d6 is the solvent of choice over CDCl3.

Method: High-Resolution H-NMR (400 MHz or higher)
Sample Preparation: Dissolve 5-10 mg of Adimolol HCl Hydrate in 0.6 mL of DMSO-d6.

Note: Do not heat above 40°C to avoid dehydrating the lattice water.

Acquisition Parameters:
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Pulse Angle: 30° or 90°.

Relaxation Delay (D1):

5 seconds (Essential for accurate integration of the aromatic protons).

Scans (NS): 16–64 (Sufficient for S/N > 100).

Temperature: 298 K (25°C).

Referencing: TMS at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Spectral Analysis & Assignments
The following table represents the characteristic chemical shifts for Adimolol HCl Hydrate in

DMSO-d6.

Table 1: Diagnostic H-NMR Assignments (DMSO-d6)
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Region

Chemical
Shift (

, ppm)

Multiplicity Integration Assignment
Structural
Logic

Exchangeabl

e
10.8 - 10.9 Singlet (br) 1H

NH

(Benzimidazo

lone)

Highly

deshielded

lactam-like

NH;

disappears

with D2O

shake.

Exchangeabl

e
8.8 - 9.2 Broad 2H

NH2+

(Ammonium)

Diagnostic of

HCl salt. Free

base lacks

this downfield

signal.

Aromatic 8.1 - 8.2 Doublet 1H
Naphthalene

H (C8)

Most

deshielded

aromatic

proton due to

ring current

effects.

Aromatic 7.8 - 7.9 Multiplet 1H
Naphthalene

H (C5)

Peri-position

proton.

Aromatic 7.3 - 7.6 Multiplet 4H

Naphthalene

(C2-C4, C6,

C7)

Overlapping

aromatic

signals

typical of

fused rings.

Aromatic 6.9 - 7.1 Multiplet 4H
Benzimidazol

one Ar-H

Symmetric

pattern

typical of the

benzimidazol

one core.
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Aliphatic 5.9 - 6.0 Doublet 1H OH (Alcohol)

Secondary

alcohol OH;

coupled to

CH (often

broad).

Aliphatic 4.2 - 4.3 Multiplet 1H CH-OH

Chiral center

methine;

shifts

downfield in

salt form.

Aliphatic 4.0 - 4.2 Multiplet 2H O-CH2

Protons

adjacent to

the

naphthyloxy

ether oxygen.

Aliphatic 3.8 - 3.9 Triplet 2H
N-CH2

(Benz)

Methylene

attached to

the

benzimidazol

one nitrogen.

Aliphatic 3.0 - 3.2 Multiplet 2H
CH(OH)-

CH2-NH

Alpha-

protons to the

ammonium

center

(Deshielded).

Aliphatic 1.6 - 1.8 Multiplet 2H CH2 (Linker)

Methylene

between

gem-dimethyl

and

benzimidazol

e.

Aliphatic 1.35 Singlet 6H C(CH3)2 Diagnostic

Singlet. The

gem-dimethyl
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group is a

key identifier

for Adimolol.

Hydrate 3.3 - 3.5 Broad Singlet Var. H2O

Lattice water.

Overlaps with

bulk water

but integrates

higher than

solvent

background.

Critical Insight: The gem-dimethyl singlet at ~1.35 ppm is the "anchor signal" for Adimolol. If this

appears as a doublet, check for degradation or incorrect structure (e.g., loss of quaternary

carbon environment).

Comparative Analysis: Salt vs. Base vs. Hydrate
This section objectively compares the HCl Hydrate form against its alternatives to justify the

analytical approach.

Table 2: Comparative Shift Analysis
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Feature
Adimolol HCl

Hydrate
Adimolol Free Base Significance

Amine Proton 8.8 - 9.2 ppm (Broad,

2H)

Not observed / v.

broad < 2 ppm

Confirms salt

formation (Protonation

of secondary amine).

-Methylene 3.0 - 3.2 ppm 2.6 - 2.8 ppm

The positive charge

on Nitrogen deshields

adjacent protons (

ppm).

Benzimidazolone NH 10.8 ppm 10.6 - 10.8 ppm

Minimal change; the

salt forms at the

secondary amine, not

the amide.

Water Signal

Distinct broad peak

(integrates to

stoichiometry)

Variable / Negligible

Hydrate form shows a

stoichiometric water

signal (e.g., 1H

equivalent for

monohydrate).

Workflow: Distinguishing the Hydrate
To confirm the "Hydrate" status versus simple wet solvent, perform a Variable Temperature

(VT) NMR experiment.

Hydrate: The water peak will shift and sharpen/broaden distinctly as the H-bond network

breaks, but the water remains associated until high temperatures.

Wet Solvent: The water peak shifts linearly with temperature and is often sharper at room

temperature.

Troubleshooting & Expert Tips
Issue: Broadening of Aliphatic Signals
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Cause: Restricted rotation around the bulky Naphthalene-Linker bond or intermediate

exchange of the ammonium proton.

Solution: Run the spectrum at 323 K (50°C). This sharpens the multiplets (Zone B) and

collapses the NH coupling, simplifying the assignment of the CH-OH region.

Issue: Water Suppression Artifacts
Context: Adimolol HCl Hydrate contains water. Using standard presaturation pulse

sequences (e.g., zgpr) might suppress the signal of the CH-OH proton if it falls near the

water peak (approx 3.3 ppm in DMSO).

Recommendation: Use excitation sculpting or simply acquire without suppression if the water

peak does not overlap with the CH2-NH signals.

Figure 2: Analytical Workflow for Validation
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Sample: Adimolol HCl Hydrate

Dissolve in DMSO-d6
(Avoid CDCl3 for Salts)

Acquire 1H-NMR
(ns=64, d1=5s)

Check 8.8-9.2 ppm
(Ammonium Signal?)

Confirmed: HCl Salt

Yes

Alert: Free Base Detected

No

Check 1.35 ppm
(Gem-Dimethyl Singlet?)

Integrate Water @ 3.3 ppm

Calculate Molar Ratio
(Drug : Water)

Click to download full resolution via product page

Caption: Step-by-step decision tree for validating the salt and hydrate stoichiometry using H-

NMR markers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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